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Compound of Interest

Compound Name: 2-Morpholinobenzylamine

Cat. No.: B1586422 Get Quote

The morpholine heterocycle is a privileged structure in medicinal chemistry, prized for its ability

to confer favorable pharmacokinetic properties upon drug candidates.[1] Its low basicity (pKa of

morpholine is ~8.3), high polarity, and metabolic stability often lead to improved aqueous

solubility and reduced off-target toxicity. 2-Morpholinobenzylamine, which incorporates this

valuable moiety directly onto a benzylamine framework, represents a versatile and powerful

building block for generating libraries of novel compounds directed at a range of biological

targets. This guide will dissect its core chemical attributes and provide a practical framework for

its synthesis and utilization.

Chemical Identity and Physicochemical Properties
2-Morpholinobenzylamine, systematically named (2-morpholinophenyl)methanamine, is

characterized by a primary aminomethyl group ortho to a morpholine substituent on a benzene

ring. This specific arrangement of functional groups dictates its reactivity and potential

applications.

Caption: Annotated Structure of 2-Morpholinobenzylamine.

A summary of its key physicochemical properties is provided below. It is important to note that

while the compound is commercially available, detailed experimental data for properties such

as melting and boiling points are not widely published. For comparative purposes, data for the

isomeric 4-Morpholinobenzylamine are included.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1586422?utm_src=pdf-interest
https://www.sigmaaldrich.com/US/en/search/reductive-amination?focus=sitecontent&page=1&perpage=30&sort=relevance&term=reductive%20amination&type=site_content
https://www.benchchem.com/product/b1586422?utm_src=pdf-body
https://www.benchchem.com/product/b1586422?utm_src=pdf-body
https://www.benchchem.com/product/b1586422?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name
(2-morpholin-4-

ylphenyl)methanamine
N/A

Synonyms 2-Morpholinobenzylamine

CAS Number 204078-48-8 [2]

Molecular Formula C₁₁H₁₆N₂O [2]

Molecular Weight 192.26 g/mol [2]

Melting Point Data not available N/A

Boiling Point Data not available N/A

4-Isomer MP 98 °C [3] (for CAS 214759-74-7)

4-Isomer BP 361.4 ± 42.0 °C (Predicted) [3] (for CAS 214759-74-7)

Spectroscopic Profile for Structural Verification
Confirmation of the structure of 2-Morpholinobenzylamine relies on a combination of

spectroscopic techniques. While specific spectra from commercial suppliers are available upon

request[4], the following section details the expected spectral characteristics based on first

principles, serving as a guide for researchers performing structural analysis.

Predicted ¹H NMR Spectrum
The proton NMR spectrum provides unambiguous evidence for the arrangement of hydrogen

atoms. Key expected signals are outlined below.
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Protons
Approx. δ
(ppm)

Multiplicity Integration Notes

Ar-H 7.0 - 7.4 Multiplet (m) 4H

Aromatic protons

on the

substituted ring.

Ar-CH₂-N ~3.8 Singlet (s) 2H

Benzylic protons

adjacent to the

primary amine.

O-CH₂-CH₂-N ~3.8 Triplet (t) 4H

Morpholine

protons adjacent

to the oxygen

atom.

O-CH₂-CH₂-N ~3.0 Triplet (t) 4H

Morpholine

protons adjacent

to the nitrogen

atom.

C-NH₂ 1.5 - 2.5
Broad Singlet (br

s)
2H

Primary amine

protons; signal is

often broad and

may exchange

with D₂O.[5]

Predicted Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups within the molecule. The

vibrational modes serve as a molecular fingerprint.[6]
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Notes

N-H Stretch (Amine) 3400 - 3250 Medium

Two distinct peaks are

expected for a primary

amine.

C-H Stretch

(Aromatic)
3100 - 3000 Medium-Weak

Characteristic of sp²

C-H bonds.

C-H Stretch (Aliphatic) 3000 - 2850 Medium-Strong

From the benzylic and

morpholine CH₂

groups.

C=C Stretch

(Aromatic)
1600 & 1475 Medium

Aromatic ring

vibrations.

C-O-C Stretch (Ether) 1120 - 1080 Strong

Asymmetric stretch of

the ether in the

morpholine ring.

C-N Stretch 1250 - 1020 Medium
Aliphatic and aromatic

C-N stretches.

Predicted Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's

fragmentation pattern, which aids in structural confirmation.[7]

Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum

should show a prominent molecular ion peak at m/z = 192.26, corresponding to the

molecular formula C₁₁H₁₆N₂O.

Key Fragmentation: A characteristic fragmentation pathway would be the benzylic cleavage

to lose the •NH₂ radical, followed by the formation of a stable tropylium-like ion or cleavage

of the morpholine ring. The base peak may correspond to the fragment resulting from the

loss of the aminomethyl group.

Synthesis Protocol: Reductive Amination
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The most efficient and widely used method for preparing primary amines like 2-
Morpholinobenzylamine is the reductive amination of the corresponding aldehyde.[3][8] This

self-validating protocol is robust and tolerates a wide range of functional groups.

Objective: To synthesize (2-morpholinophenyl)methanamine from 2-morpholinobenzaldehyde.

Dissolve 2-Morpholinobenzaldehyde
(1.0 eq) in Methanol

Add Ammonium Formate (HCOONH₄)
(10.0 eq) as Amine Source

Add Reducing Agent
(e.g., NaBH₃CN or Pic-BH₃)

(1.5 eq)

Stir at Room Temperature
(12-24 h)

Monitor by TLC/LC-MS

Quench Reaction with
Aqueous HCl (1M)

Wash with Organic Solvent
(e.g., Ethyl Acetate)

to Remove Impurities

Adjust Aqueous Layer to pH > 10
with NaOH or KOH

Extract Product with
Dichloromethane (3x)

Dry Combined Organic Layers
over Na₂SO₄

Concentrate in vacuo
to Yield Crude Product

Purify by Column Chromatography
(Silica Gel) if Necessary

Click to download full resolution via product page

Caption: Workflow for Synthesis via Reductive Amination.

Step-by-Step Methodology:
Reaction Setup: To a solution of 2-morpholinobenzaldehyde (1.0 equivalent) in anhydrous

methanol (MeOH), add ammonium formate (10.0 equivalents). The use of ammonium

formate serves as both the ammonia source and a component of the reducing system.[8]
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Reduction: Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5

equivalents) or 2-picoline borane complex (Pic-BH₃, 1.5 equivalents) portion-wise to the

stirring solution.[1] These reagents are selective for the iminium ion intermediate and will not

readily reduce the starting aldehyde, which is a critical aspect for achieving high yield.

Reaction Monitoring: Allow the reaction to stir at ambient temperature for 12-24 hours.

Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-

Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed.

Workup - Acidification: Carefully quench the reaction by adding 1 M hydrochloric acid (HCl)

until the solution is acidic (pH ~2). This step protonates the product, rendering it water-

soluble, and destroys any remaining hydride reagent.

Workup - Purification Wash: Wash the acidic aqueous layer with a nonpolar organic solvent

like ethyl acetate or diethyl ether to remove any non-basic organic impurities.

Workup - Basification & Extraction: Adjust the pH of the aqueous layer to >10 with a strong

base (e.g., 3 M NaOH). This deprotonates the amine product, making it soluble in organic

solvents. Extract the product into dichloromethane (DCM) or ethyl acetate (3x).

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure to yield the crude 2-Morpholinobenzylamine.

Purification: If necessary, the product can be purified by silica gel column chromatography

using a DCM/MeOH gradient.

Applications in Drug Discovery and Development
2-Morpholinobenzylamine is not an end product but a strategic starting point. Its value lies in

the orthogonal reactivity of its primary amine and the beneficial properties imparted by the

morpholine ring.

Role as a Synthetic Scaffold
The primary amine is a versatile nucleophilic handle for a variety of chemical transformations,

allowing for rapid diversification of the core structure. Key reactions include:
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Amide Formation: Acylation with carboxylic acids, acid chlorides, or coupling reagents to

form amides, a common functional group in pharmaceuticals.

Sulfonamide Formation: Reaction with sulfonyl chlorides to generate sulfonamides.

Further Alkylation/Reductive Amination: Reaction with other aldehydes or ketones to produce

secondary or tertiary amines.

This capacity for diversification allows chemists to systematically explore the chemical space

around the core scaffold to optimize for potency, selectivity, and ADME (Absorption,

Distribution, Metabolism, and Excretion) properties.

Chemical Diversification

Derivative Library

2-Morpholinobenzylamine
(Core Scaffold)

Amide Formation
(R-COCl)

Sulfonamide Formation
(R-SO₂Cl)

Reductive Amination
(R'-CHO, [H])

Amide Derivatives Sulfonamide Derivatives Secondary Amine Derivatives

Pharmacological Targets
(Kinases, GPCRs, Enzymes)

Click to download full resolution via product page

Caption: Diversification of the 2-Morpholinobenzylamine Scaffold.

Pharmacological Relevance
Derivatives containing the morpholine moiety have demonstrated a wide range of biological

activities. The presence of this group is often associated with inhibitors of key enzymes such as

phosphatidylinositol 3-kinase (PI3K), monoamine oxidases (MAO), and acetylcholinesterase
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(AChE).[1][8][9] By using 2-Morpholinobenzylamine as a starting material, researchers can

rapidly access novel chemical entities with a high probability of possessing desirable drug-like

properties for screening against CNS disorders, cancer, and inflammatory diseases.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1586422?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

